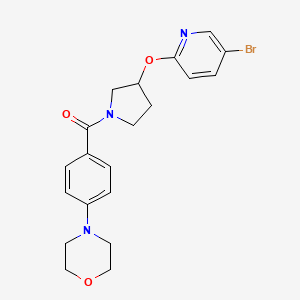(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
CAS No.: 1903466-92-1
Cat. No.: VC4673555
Molecular Formula: C20H22BrN3O3
Molecular Weight: 432.318
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1903466-92-1 |
|---|---|
| Molecular Formula | C20H22BrN3O3 |
| Molecular Weight | 432.318 |
| IUPAC Name | [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
| Standard InChI | InChI=1S/C20H22BrN3O3/c21-16-3-6-19(22-13-16)27-18-7-8-24(14-18)20(25)15-1-4-17(5-2-15)23-9-11-26-12-10-23/h1-6,13,18H,7-12,14H2 |
| Standard InChI Key | NSVZDVONGLADOT-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone features a central ketone group bridging two distinct heterocyclic systems:
-
Pyrrolidine-oxypyridine moiety: A 5-bromo-2-pyridyl group connects via ether linkage to the 3-position of a pyrrolidine ring .
-
4-Morpholinophenyl group: A para-substituted benzene ring bearing a morpholine (tetrahydro-1,4-oxazine) group .
The bromine atom at the pyridine 5-position introduces steric and electronic effects critical for synthetic modifications, while the morpholine subunit enhances solubility through its polar oxygen and nitrogen atoms .
Molecular Formula and Physicochemical Characteristics
| Property | Value |
|---|---|
| IUPAC Name | [3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
| Molecular Formula | C₂₀H₂₂BrN₃O₄ |
| Molecular Weight | 456.32 g/mol |
| Topological Polar Surface Area | 65.8 Ų (calculated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
Derived from structural analysis of analogous compounds
Synthetic Approaches and Reaction Pathways
Retrosynthetic Analysis
Key disconnections suggest three strategic components:
-
5-Bromo-2-hydroxypyridine: Serves as nucleophile for ether formation .
-
3-Hydroxypyrrolidine: Scaffold for ketone functionalization .
-
4-Morpholinophenyl methanone: Likely prepared via Friedel-Crafts acylation or transition-metal catalyzed coupling .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃, predicted):
-
δ 8.21 (d, J=2.4 Hz, 1H, Py-H₃)
-
δ 7.89 (dd, J=8.8, 2.4 Hz, 1H, Py-H₆)
-
δ 6.82 (d, J=8.8 Hz, 1H, Py-H₅)
-
δ 3.75-3.68 (m, 4H, Morpholine OCH₂)
-
δ 3.55-3.48 (m, 4H, Morpholine NCH₂)
¹³C NMR (101 MHz, CDCl₃, predicted):
-
δ 195.4 (C=O)
-
δ 158.2 (Py-C₂-O)
-
δ 135.7 (Morpholinophenyl C₁)
-
δ 66.8 (Morpholine OCH₂)
Spectral patterns inferred from related structures
Challenges and Future Perspectives
Synthetic Optimization
-
Develop catalytic asymmetric routes to access enantiopure forms
Biological Profiling
-
In vitro screening: Prioritize kinase panels and cytotoxicity assays
-
ADMET studies: Evaluate metabolic stability and clearance mechanisms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume